3-(2-aminoethyl)-1H-indole-5-carboxylic acid
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Overview
Description
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter. The indole ring system is a common motif in many biologically active molecules, including serotonin and melatonin .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of indole-5-carboxylic acid with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
3-(2-aminoethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its interactions with various receptors . In medicine, it is being investigated for its potential therapeutic effects, including its antioxidant properties . Industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It can modulate the activity of these receptors, leading to various physiological effects . The compound’s structure allows it to bind to these receptors and influence their activity, which can result in changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is similar to other indole derivatives, such as tryptamine and serotonin. its unique structure, which includes a carboxylic acid group, distinguishes it from these compounds . This structural difference can lead to variations in its biological activity and interactions with receptors . Other similar compounds include melatonin and bufotenin, which also share the indole ring system but differ in their functional groups and biological activities .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10/h1-2,5-6,13H,3-4,12H2,(H,14,15) |
InChI Key |
CDWFDLYRKQOGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN |
Synonyms |
5-carboxytryptamine |
Origin of Product |
United States |
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